4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine

5-HT₆ receptor neurodegeneration radioligand binding

4-(tert-Butyl)-6-chloro-1,3,5-triazin-2-amine (CAS 1070217-24-1) is a 2,4,6-trisubstituted 1,3,5-triazine derivative bearing a free primary amine at C-2, a chloro leaving group at C-6, and a bulky tert-butyl substituent at C-4. It is commercially available as a research-grade building block with a typical certified purity of ≥95% (MW: 186.64 g/mol; molecular formula: C₇H₁₁ClN₄).

Molecular Formula C7H11ClN4
Molecular Weight 186.64 g/mol
CAS No. 1070217-24-1
Cat. No. B1449031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine
CAS1070217-24-1
Molecular FormulaC7H11ClN4
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NC(=N1)Cl)N
InChIInChI=1S/C7H11ClN4/c1-7(2,3)4-10-5(8)12-6(9)11-4/h1-3H3,(H2,9,10,11,12)
InChIKeyXQQBZYGZRQYLBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(tert-Butyl)-6-chloro-1,3,5-triazin-2-amine (CAS 1070217-24-1): Procurement-Relevant Chemical Identity and Pharmacological Profile


4-(tert-Butyl)-6-chloro-1,3,5-triazin-2-amine (CAS 1070217-24-1) is a 2,4,6-trisubstituted 1,3,5-triazine derivative bearing a free primary amine at C-2, a chloro leaving group at C-6, and a bulky tert-butyl substituent at C-4 . It is commercially available as a research-grade building block with a typical certified purity of ≥95% (MW: 186.64 g/mol; molecular formula: C₇H₁₁ClN₄) . The compound has been profiled in public bioactivity databases: it acts as a low-affinity inhibitor of human organic cation transporter 1 (OCT1/SLC22A1; IC₅₀ = 138 μM) and a moderate-affinity ligand at the human serotonin 5-HT₆ receptor (Kᵢ = 148 nM), placing it within a pharmacologically relevant chemical space distinct from agrochemical triazine analogs [1][2].

Why 4-(tert-Butyl)-6-chloro-1,3,5-triazin-2-amine Cannot Be Replaced by Common Triazine Analogs in Medicinal Chemistry Programs


The simultaneous presence of a C-2 free amine, a C-6 chlorine, and a C-4 tert-butyl group on the 1,3,5-triazine scaffold is structurally non-redundant among commercially available analogs . Removing the tert-butyl group yields 4-amino-2,6-dichloro-1,3,5-triazine, which loses the steric bulk and lipophilicity (estimated cLogP contribution of tert-butyl ≈ +1.5–2.0 log units) crucial for modulating target binding and metabolic stability [1]. Replacing the C-2 amine with a second chlorine (N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine; CAS 27282-85-5) eliminates the hydrogen-bond donor capacity of the primary amine, a pharmacophoric feature shown to be essential for 5-HT₆R affinity in triazine-based ligands [2]. The desethyl-terbuthylazine metabolite (CAS 30125-63-4), which bears an additional amino group at N-4, is exclusively associated with herbicidal metabolism pathways and lacks any documented human receptor or transporter pharmacology [3]. Generic substitution therefore risks loss of both the specific pharmacological signature and the synthetic versatility conferred by the orthogonal amine/chlorine functional handles.

Quantitative Differentiation Evidence for 4-(tert-Butyl)-6-chloro-1,3,5-triazin-2-amine vs. Closest Structural Analogs


Serotonin 5-HT₆ Receptor Binding Affinity: Target Compound vs. Closest Triazine Congener

The target compound demonstrates moderate binding affinity for the human serotonin 5-HT₆ receptor (Kᵢ = 148 nM), with a selectivity ratio of 4.6-fold over the D₂ dopamine receptor (Kᵢ = 674 nM) and 39-fold over the 5-HT₇ receptor (Kᵢ = 5,820 nM) [1]. This 5-HT₆R affinity profile is consistent with the triazine-based ligand series reported by Jagiellonian University, where the free C-2 primary amine serves as a critical hydrogen-bond donor for receptor engagement [2]. In contrast, the dichloro analog N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine (CAS 27282-85-5) lacks this amine pharmacophore and has no reported 5-HT₆R binding activity in public databases, representing a functional null for this target class.

5-HT₆ receptor neurodegeneration radioligand binding triazine SAR

Human OCT1 Transporter Inhibition: A Distinct Pharmacological Liability or Opportunity Not Shared by Agrochemical Triazines

The target compound inhibits human organic cation transporter 1 (OCT1/SLC22A1) with an IC₅₀ of 138 μM (1.38 × 10⁵ nM) in a cellular uptake assay [1]. This level of OCT1 inhibition is relevant for early ADME-Tox profiling: it indicates potential for hepatic drug–drug interaction (DDI) liability when the compound is used as a scaffold in drug discovery programs [2]. Importantly, desethyl-terbuthylazine (CAS 30125-63-4)—the closest agrochemical metabolite analog—has no OCT1 inhibition data reported, nor is OCT1 a recognized target in herbicide mode-of-action studies [3]. This differential pharmacological annotation distinguishes the target compound as a medicinal chemistry tool rather than an environmental metabolite standard.

OCT1 transporter SLC22A1 drug transport hepatic uptake

Synthetic Versatility: Orthogonal Amine/Chloro Functional Handles Enable Sequential Derivatization Unavailable in Symmetrical Dichloro Analogs

The target compound bears two chemically orthogonal reactive sites: a nucleophilic primary amine at C-2 and an electrophilic chloro group at C-6 . This enables sequential, chemoselective derivatization without protecting group strategies—the amine can be acylated, sulfonylated, or reductively alkylated first, followed by nucleophilic aromatic substitution (SNAr) at C-6 with amines, alcohols, or thiols [1]. The symmetrical dichloro analog N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine (CAS 27282-85-5) offers only two electrophilic sites with identical reactivity, inherently limiting sequential derivatization to statistical or stepwise mono-substitution requiring careful stoichiometric control . The tert-butyl group at C-4 remains inert under standard derivatization conditions, providing a stable hydrophobic anchor throughout synthetic sequences.

chemoselective functionalization building block sequential derivatization library synthesis

Recommended Application Scenarios for 4-(tert-Butyl)-6-chloro-1,3,5-triazin-2-amine Based on Verified Differentiation Evidence


5-HT₆ Receptor Ligand Optimization in CNS Drug Discovery Programs

Use as a starting scaffold for structure–activity relationship (SAR) exploration of 5-HT₆ receptor antagonists or agonists. The compound's documented Kᵢ of 148 nM at the human 5-HT₆ receptor—with a 4.6-fold selectivity window over the D₂ receptor—provides a quantitative baseline for hit-to-lead optimization [1]. Researchers can derivatize the C-2 amine or replace the C-6 chlorine via SNAr to probe substituent effects on 5-HT₆R affinity, guided by the existing Jagiellonian University triazine ligand series [2].

Hepatic Transporter Liability Assessment in Early ADME-Tox Screening

Deploy as a reference compound or core scaffold in drug discovery programs where OCT1-mediated hepatic uptake is a concern. The measured IC₅₀ of 138 μM against human OCT1 provides a benchmark for evaluating whether downstream derivatives carry unacceptable DDI risk [3]. This annotated transporter profile is absent from agrochemical triazine analogs, making the target compound uniquely informative for medicinal chemistry ADME workflows.

Diversity-Oriented Synthesis via Sequential Chemoselective Derivatization

Employ as a privileged building block in diversity-oriented synthesis (DOS) or parallel library production. The orthogonal C-2 amine and C-6 chlorine enable two sequential, unambiguous derivatization steps: amine functionalization (acylation, sulfonylation, or reductive amination) followed by SNAr at C-6 with amine, alcohol, or thiol nucleophiles [4]. This two-step sequence generates structurally diverse triazine libraries without the statistical mixtures that plague symmetrical dichloro analogs .

Environmental Metabolite Differentiation and Analytical Reference Standard Development

Utilize as a structurally distinct analytical reference for differentiating pharmaceutical triazine derivatives from agrochemical triazine metabolites in environmental fate studies. Unlike desethyl-terbuthylazine (CAS 30125-63-4), which is exclusively an herbicide metabolite, this compound carries human receptor and transporter annotations that clearly separate it into the pharmaceutical chemical space [5]. This differentiation is critical for environmental risk assessment of triazine-containing pharmaceuticals.

Quote Request

Request a Quote for 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.